molecular formula C13H10BrN3O B3019414 3-[3-(3-bromophenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile CAS No. 879362-27-3

3-[3-(3-bromophenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile

Cat. No. B3019414
CAS RN: 879362-27-3
M. Wt: 304.147
InChI Key: DXVQYIWQRFFGKH-UHFFFAOYSA-N
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Description

The compound "3-[3-(3-bromophenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile" is a pyrazole derivative, a class of organic compounds with significant chemical and pharmacological properties. Pyrazoles are characterized by a 5-membered ring structure containing two nitrogen atoms. The presence of a bromophenyl group and a propanenitrile moiety in the compound suggests potential for diverse chemical reactivity and biological activity.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves multicomponent reactions, as seen in the electro-catalyzed transformation of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one to various pyrazole derivatives . Although the specific synthesis of the compound is not detailed in the provided papers, similar methodologies could potentially be applied, utilizing an electrogenerated anion as a base and sodium bromide as a supporting electrolyte in a one-pot reaction .

Molecular Structure Analysis

X-ray diffraction analysis is a common technique used to determine the structure of pyrazole derivatives, as demonstrated in the study of 3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde . The molecular structure, including the arrangement of the bromophenyl and propanenitrile groups, would likely influence the compound's physical properties and reactivity.

Chemical Reactions Analysis

Pyrazole derivatives can participate in various chemical reactions, including electrophilic and nucleophilic attacks, as indicated by molecular electrostatic potential studies . The bromophenyl group in the compound could be susceptible to nucleophilic substitution reactions, while the nitrile group could undergo reactions such as hydrolysis or reduction.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can be influenced by their molecular structure. For instance, solvatochromic studies have shown that the photophysical properties of these compounds can vary significantly with solvent polarity . The compound's dipole moment and solubility would also be affected by its substituents. Vibrational spectroscopy, such as FT-IR and FT-Raman, can provide insights into the bonding features and stability of the molecule .

Mechanism of Action

The mechanism of action of this compound is not specified in the available data. It’s used for proteomics research, suggesting it may interact with proteins in some way .

Safety and Hazards

Specific safety and hazard information for this compound is not available in the current data. As with all chemicals, it should be handled with appropriate safety measures to prevent exposure and contamination .

Future Directions

The future directions for the use of this compound are not specified in the available data. Given its use in proteomics research, it may be used in studies investigating protein structure and function .

properties

IUPAC Name

3-[3-(3-bromophenyl)-4-formylpyrazol-1-yl]propanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrN3O/c14-12-4-1-3-10(7-12)13-11(9-18)8-17(16-13)6-2-5-15/h1,3-4,7-9H,2,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXVQYIWQRFFGKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=NN(C=C2C=O)CCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[3-(3-bromophenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile

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